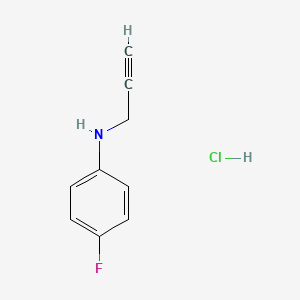

4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride

Description

4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride is an organic compound with the molecular formula C9H9ClFN and a molecular weight of 185.63 g/mol . This compound is characterized by the presence of a fluoro group, a prop-2-yn-1-yl group, and an aniline moiety, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

4-fluoro-N-prop-2-ynylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h1,3-6,11H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSJBUCDBQMGMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1=CC=C(C=C1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride typically involves the reaction of 4-fluoroaniline with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The aniline moiety can be reduced to form corresponding amines.

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Products with different functional groups replacing the fluoro group.

Oxidation: Carbonyl compounds such as aldehydes or ketones.

Reduction: Amines with reduced aniline moiety.

Scientific Research Applications

4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme inhibition and protein interactions.

Medicine: As a precursor in the development of potential therapeutic agents.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluoro group enhances the compound’s binding affinity to these targets, while the prop-2-yn-1-yl group facilitates covalent bonding with active sites. This results in the modulation of biological pathways and inhibition of specific enzymatic activities .

Comparison with Similar Compounds

4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride: Similar structure but with an additional oxygen atom in the prop-2-yn-1-yl group.

N-(prop-2-yn-1-yl)-4-fluoroaniline: Lacks the hydrochloride salt form.

Uniqueness: 4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and binding properties. This makes it a valuable intermediate in various synthetic and research applications .

Biological Activity

4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride is a synthetic organic compound with notable applications in medicinal chemistry and biological research. This compound features a fluoro group at the para position of the aniline moiety and is linked to a prop-2-yn-1-yl side chain, providing it with unique chemical properties that enhance its biological activities.

The molecular formula of this compound is C9H9ClFN, with a molecular weight of 185.63 g/mol. Its structure allows for various chemical reactions, including substitution, oxidation, and reduction, which are crucial for its application in synthesizing derivatives with enhanced biological activity.

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Substitution | Sodium methoxide, potassium tert-butoxide | Polar aprotic solvents |

| Oxidation | Potassium permanganate, chromium trioxide | Acidic or neutral conditions |

| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluoro group enhances the compound’s binding affinity to these targets, while the prop-2-yn-1-yl group facilitates covalent bonding with active sites. This results in modulation of biological pathways and inhibition of specific enzymatic activities.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. In studies involving urease inhibition, derivatives of this compound showed varying degrees of inhibition with IC50 values indicating effective concentrations for therapeutic applications. For instance, compounds derived from similar structures demonstrated percentage inhibitions ranging from 42.5% to over 89% at specific concentrations .

Antimicrobial Activity

The compound has been evaluated for its antibacterial and antifungal properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. For example, monomeric alkaloids related to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Study on Antibacterial Efficacy

In a recent study, various derivatives of 4-Fluoro-N-(prop-2-yn-1-yl)aniline were tested for their antibacterial properties. The results indicated that certain modifications to the aniline structure significantly enhanced antibacterial efficacy against multiple strains:

| Compound | Target Bacteria | MIC (mg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| Compound A | S. aureus | 0.005 | 24 |

| Compound B | E. coli | 0.010 | 22 |

| Compound C | P. aeruginosa | 0.015 | 20 |

Research on Antifungal Properties

Another aspect of research focused on the antifungal activity of this compound revealed promising results against Candida albicans and Fusarium oxysporum. The MIC values ranged significantly, indicating potential for further development into antifungal therapies .

Q & A

Q. What are the optimized synthetic routes for 4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : A regioselective approach involves coupling 4-fluoroaniline with propargyl bromide under alkaline conditions, followed by HCl treatment to form the hydrochloride salt. Key parameters include:

- Base selection : Use K₂CO₃ or Et₃N to deprotonate the aniline nitrogen, enhancing nucleophilicity for propargylation .

- Solvent system : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction efficiency .

- Post-reaction workup : Acidification with concentrated HCl precipitates the hydrochloride salt, which is purified via recrystallization in acetonitrile/water (3:1 v/v) .

- Critical factors : Excess propargyl bromide (>1.2 eq.) minimizes byproducts like bis-propargylated amines.

Q. How can NMR spectroscopy resolve structural ambiguities in this compound, particularly regarding alkyne and aromatic proton environments?

- Methodological Answer : Due to the alkyne group’s strong deshielding and anisotropic effects, employ APT (Attached Proton Test) experiments with adjusted delays for ¹JCH coupling constants (e.g., 240 Hz for alkynes vs. 145 Hz for methyl groups). Key steps:

- 13C NMR : Identify the alkyne carbons (δ ~70–80 ppm) and distinguish them from aromatic carbons (δ ~110–150 ppm) .

- 1H-13C HSQC : Correlate the propargyl protons (δ ~2.5–3.5 ppm) with their carbons to confirm connectivity .

- Pitfall : Standard APT delays may misassign multiplicities; validate with DEPT-135 or HMBC for ambiguous signals .

Q. What environmental factors affect the stability of this compound during storage?

- Methodological Answer : Stability is pH- and temperature-dependent:

- pH : Store in acidic conditions (pH < 4) to prevent freebase formation, which is prone to oxidation .

- Temperature : Long-term storage at –20°C in anhydrous environments minimizes hydrolysis; avoid repeated freeze-thaw cycles .

- Degradation markers : Monitor via HPLC for peaks at 254 nm corresponding to oxidized byproducts (e.g., quinone imines) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the propargyl group in regioselective transformations?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) assess frontier molecular orbitals to predict sites for electrophilic/nucleophilic attacks:

- Alkyne LUMO analysis : Highlights susceptibility to electrophilic additions (e.g., cyclization with ZnBr₂/Oxone) .

- NBO charges : Quantify electron density at the propargyl terminus, guiding catalyst selection (e.g., Cu(I) for click chemistry) .

- Validation : Compare computed activation energies with experimental yields for reactions like Huisgen cycloadditions .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in NMR vs. static X-ray structures):

- X-ray diffraction : Use SHELX for refinement to confirm bond lengths/angles (e.g., propargyl C≡C bond ~1.20 Å) .

- VT-NMR (Variable Temperature) : Perform at –40°C to slow molecular motion, resolving splitting patterns obscured at room temperature .

- Case study : If NMR suggests multiple conformers, crystallography can identify the dominant solid-state structure .

Q. How does the compound’s electronic structure influence its application in metal-organic frameworks (MOFs) or conductive polymers?

- Methodological Answer : The fluorine substituent and propargyl group enhance π-conjugation and metal coordination:

- MOF synthesis : Coordinate with Fe³⁺-BTC (benzene tricarboxylate) via the aniline nitrogen, confirmed by FTIR (N–H stretching at ~3200 cm⁻¹) .

- Conductive composites : Oxidative polymerization with APS (ammonium persulfate) yields polyaniline derivatives; monitor conductivity via four-probe measurements (σ ~10⁻² S/cm) .

- Optimization : Vary monomer-to-oxidant ratios (0.25–4.0) to tune polymer chain length and crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.